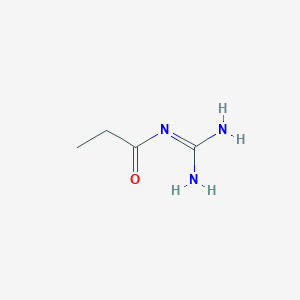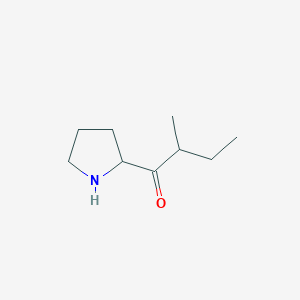
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both an imidazole and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with thiourea and an appropriate amine under acidic conditions to form the desired triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a thiolate or disulfide.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiolates, disulfides, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can also form disulfide bonds with cysteine residues in proteins, altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar imidazole ring structure.
Triazine: Compounds with a similar triazine ring but different substituents.
Thiourea Derivatives: Compounds with similar thiol groups.
Uniqueness
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol is unique due to its combination of an imidazole and triazine ring, along with an amino and thiol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H8N6S |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-amino-6-(3-methylimidazol-4-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H8N6S/c1-13-3-9-2-4(13)5-10-6(8)12-7(14)11-5/h2-3H,1H3,(H3,8,10,11,12,14) |
InChI-Schlüssel |
ISDLTYURFQLGGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C2=NC(=S)N=C(N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)

![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)





![4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)

![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)

